1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine
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Overview
Description
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine is a chemical compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is known for its structural similarity to other psychoactive substances and has been studied for its potential effects on the central nervous system .
Preparation Methods
The synthesis of 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine typically involves several steps:
Starting Material: The synthesis often begins with a benzofuran derivative.
Methoxylation: Introduction of a methoxy group at the 5-position of the benzofuran ring.
Amine Introduction: The propan-2-amine side chain is then attached to the 3-position of the benzofuran ring through various chemical reactions, such as reductive amination or other amine coupling methods.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to modify the amine group, using reagents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.
Medicine: Explored for its potential therapeutic effects, including its use as a model compound for studying psychoactive substances.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine involves its interaction with serotonin receptors in the brain. It is thought to act as an agonist for the 5-HT1A and 5-HT2 receptor families, which are involved in regulating mood, cognition, and perception . The compound’s effects are mediated through these receptors, influencing neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine is structurally similar to other benzofuran derivatives and psychoactive compounds:
The uniqueness of this compound lies in its specific substitution pattern and its distinct pharmacological profile, which may offer different therapeutic potentials and research opportunities compared to its analogs .
Properties
IUPAC Name |
1-(5-methoxy-1-benzofuran-3-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(13)5-9-7-15-12-4-3-10(14-2)6-11(9)12/h3-4,6-8H,5,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAFEFSQHHKAKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC2=C1C=C(C=C2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930924 |
Source
|
Record name | 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140853-59-4 |
Source
|
Record name | 1-(5-Methoxybenzofuran-3-yl)-2-aminopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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